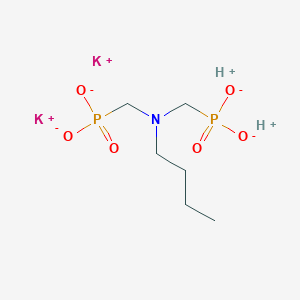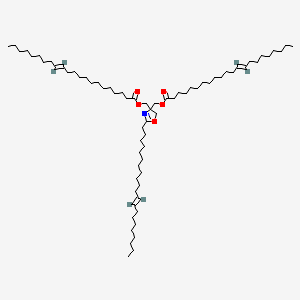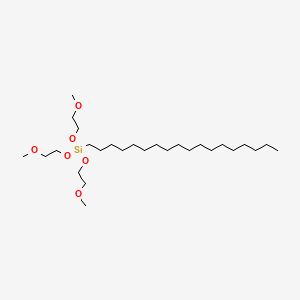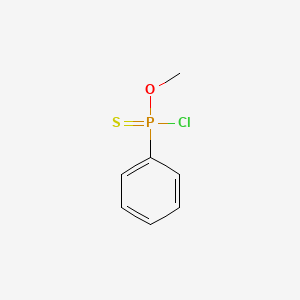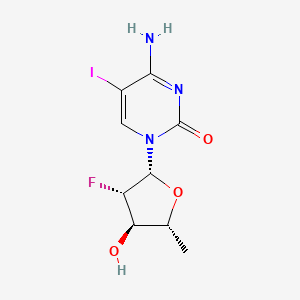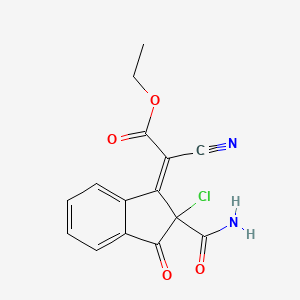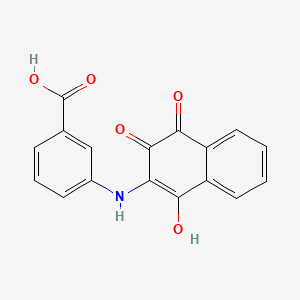
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 2,6,6-trimethylcyclohex-2-en-1-yl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or , to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as or .
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors due to its unique chemical structure.
Biology: In biological research, the compound may be used to study metabolic pathways and enzyme interactions, given its structural similarity to naturally occurring substances.
Medicine: While not a primary pharmaceutical agent, the compound’s derivatives may be explored for potential therapeutic applications, including anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, the compound is utilized in the manufacture of perfumes, cosmetics, and other consumer products due to its pleasant aroma and stability .
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. The pathways involved can include oxidative stress response , signal transduction , and metabolic regulation .
Comparación Con Compuestos Similares
- 3-methyl-2-butanone
- 2,6,6-trimethylcyclohex-2-en-1-yl derivatives
- 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-ol
Uniqueness: What sets 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one apart is its specific combination of a cyclohexene ring with a butanone side chain , which imparts unique chemical properties and reactivity. This structural uniqueness makes it particularly valuable in the synthesis of complex organic molecules and specialty chemicals .
Propiedades
Número CAS |
64634-93-1 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one |
InChI |
InChI=1S/C14H24O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,11,13H,6,8-9H2,1-5H3 |
Clave InChI |
SYLQLBRNBHRVCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1CC(C)C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


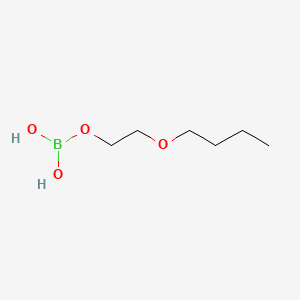

![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
